N,N,2-trimethyl-4-pyrrol-1-ylbenzamide
Description
N,N,2-Trimethyl-4-pyrrol-1-ylbenzamide is a benzamide derivative featuring a pyrrol-1-yl substituent at the para position of the benzene ring, along with two methyl groups on the amide nitrogen and an additional methyl group at the ortho position.
Properties
IUPAC Name |
N,N,2-trimethyl-4-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-10-12(16-8-4-5-9-16)6-7-13(11)14(17)15(2)3/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLUNKCWYZJPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
N,N-Dimethyl-4-nitrobenzamide (3p) :
The nitro group at the para position () is strongly electron-withdrawing, contrasting with the electron-rich pyrrol-1-yl group in the target compound. This difference impacts electronic properties:N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide :
The pyridine and trifluoromethyl groups introduce both lipophilic and polar characteristics. Compared to the target compound’s pyrrol-1-yl, the trifluoromethyl group increases metabolic stability, while the piperazinyl group enhances water solubility through hydrogen bonding .
Thermal Stability and Melting Points
- Example 53 () :
A structurally complex benzamide with a pyrazolo[3,4-d]pyrimidin core exhibits a melting point of 175–178°C, attributed to rigid heterocyclic systems and strong intermolecular interactions. The target compound’s simpler structure may result in a lower melting point, reflecting reduced crystallinity .
Molecular Weight and Pharmacokinetics
Solubility and Lipophilicity
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